molecular formula C13H17N B1600389 N-Benzyl-N-cyclopropylcyclopropanamine CAS No. 246257-67-0

N-Benzyl-N-cyclopropylcyclopropanamine

Cat. No. B1600389
CAS RN: 246257-67-0
M. Wt: 187.28 g/mol
InChI Key: NMQCJEFVOVIFAZ-UHFFFAOYSA-N
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Description

“N-Benzyl-N-cyclopropylcyclopropanamine” is a chemical compound with the CAS Number: 246257-67-0 and a molecular weight of 187.28 .


Molecular Structure Analysis

The InChI Code for “N-Benzyl-N-cyclopropylcyclopropanamine” is 1S/C13H17N/c1-2-4-11(5-3-1)10-14(12-6-7-12)13-8-9-13/h1-5,12-13H,6-10H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-Benzyl-N-cyclopropylcyclopropanamine” has a density of 1.1±0.1 g/cm3 and a boiling point of 271.5±9.0 °C at 760 mmHg . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Mechanism-Based Inhibitors of Monoamine Oxidases

Cyclopropylamines, including structures similar to N-Benzyl-N-cyclopropylcyclopropanamine, have been studied for their role as inhibitors of monoamine oxidases (MAO) and lysine‐specific demethylase (LSD1), providing a useful scaffold for designing mechanism-based inhibitors. These inhibitors are considered for the treatment of depression and cancer. A specific study highlighted the selective inhibition of MAO B over MAO A, emphasizing the potential for designing selective inhibitors that do not inhibit LSD1, a significant consideration for therapeutic applications in depression and possibly cancer (Malcomson et al., 2015).

Structural Features in Drug Development

The cyclopropyl ring, integral to N-Benzyl-N-cyclopropylcyclopropanamine, is recognized for its contributions to the properties of drugs containing it. This structural feature addresses several roadblocks in drug discovery, such as enhancing potency and reducing off-target effects. The unique characteristics of the cyclopropyl ring, including coplanarity of the carbon atoms and enhanced π-character of C-C bonds, play a crucial role in the development of drug candidates from the preclinical to clinical stages (Talele, 2016).

Synthesis and Functionalization

Research has explored the synthesis and functionalization of cyclopropylamine derivatives, indicating the versatility of the cyclopropyl fragment in synthesizing complex molecules. For instance, the synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from cyclopropenes demonstrates the potential for creating compounds with anticancer activity against human leukemia cell lines (Filatov et al., 2017). Another study highlights the novel accelerative effect of an N-benzyl group for oxidative ring-opening of tertiary aminocyclopropanes, pointing towards innovative pathways in organic synthesis (Takemoto et al., 1998).

Potential Clinical Applications

Beyond the structural and synthetic applications, compounds derived from N-Benzyl-N-cyclopropylcyclopropanamine have been explored for potential clinical applications. The discovery of selective and potent kappa opioid receptor agonists from similar structural frameworks suggests the role of cyclopropylamine derivatives in developing drugs with reduced central nervous system (CNS) side effects, navigating the complex landscape of analgesic treatment with a focus on safety and efficacy (Xiao et al., 2019).

properties

IUPAC Name

N-benzyl-N-cyclopropylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-11(5-3-1)10-14(12-6-7-12)13-8-9-13/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQCJEFVOVIFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441371
Record name N-Benzyl-N-cyclopropylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-cyclopropylcyclopropanamine

CAS RN

246257-67-0
Record name N,N-Dicyclopropylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246257-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-N-cyclopropylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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